molecular formula C7H4BrNO3 B145946 3-Bromo-4-nitrobenzaldehyde CAS No. 101682-68-2

3-Bromo-4-nitrobenzaldehyde

Cat. No. B145946
M. Wt: 230.02 g/mol
InChI Key: ZVNHPTMSLSAAET-UHFFFAOYSA-N
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Description

3-Bromo-4-nitrobenzaldehyde is a compound that can be synthesized from bromobenzaldehydes. It is characterized by the presence of a bromine atom and a nitro group attached to a benzaldehyde core. This compound is of interest due to its potential as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods. For instance, an efficient synthesis of 2H-3-nitrothiochromenes was established starting from o-bromobenzaldehydes and β-nitrostyrenes, using sodium sulfide as a sulfur source without the need for transition metal catalysts or additives . Although this does not directly describe the synthesis of 3-Bromo-4-nitrobenzaldehyde, it provides insight into the type of reactions that bromobenzaldehydes can undergo.

Molecular Structure Analysis

The molecular structure of derivatives of bromobenzaldehydes has been characterized using spectroscopic and crystallographic techniques. For example, a series of benzyloxybenzaldehyde derivatives were prepared and their structures confirmed by elemental analyses, IR, 1H NMR, 13C NMR, and mass spectroscopy. Single-crystal X-ray crystallography was used to determine the solid-state structures of some compounds . These methods are applicable to the analysis of 3-Bromo-4-nitrobenzaldehyde to determine its precise molecular structure.

Chemical Reactions Analysis

Bromobenzaldehydes can undergo various chemical reactions. A general method for converting bromobenzaldehydes to hydroxybenzaldehydes involves in situ protection of the aldehyde function, followed by lithium-bromine exchange and reaction with nitrobenzene . Additionally, substituted 2-bromobenzaldehydes have been synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination as a key step . These reactions highlight the reactivity of bromobenzaldehydes and provide a context for understanding the chemical behavior of 3-Bromo-4-nitrobenzaldehyde.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Bromo-4-nitrobenzaldehyde are not detailed in the provided papers, the general properties of bromobenzaldehydes and their derivatives can be inferred. These compounds are likely to have distinct melting points, solubilities, and reactivities based on their functional groups. The presence of the bromine and nitro groups in 3-Bromo-4-nitrobenzaldehyde would influence its electron distribution, reactivity, and interaction with other chemical species.

Scientific Research Applications

Synthesis and Structure

  • 3-Bromo-4-nitrobenzaldehyde has been used in synthesizing compounds like (E)-3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide, where it reacts with equimolar quantities of 3-bromobenzohydrazide. This compound displays an E configuration about the C=N bond, and the dihedral angle between the two benzene rings is small, indicating a near planar structure (Cao & Wang, 2009).

Chemical Synthesis and Purification

  • A study on the synthesis of 3-nitrobenzaldehyde, closely related to 3-Bromo-4-nitrobenzaldehyde, highlights the process involving bromination, hydration, and oxidation. The yield and purity achieved under optimum conditions are significant (Lu Chun-xu, 2007).

Crystallographic Analysis

  • The crystal structure of related compounds synthesized from 3-Bromo-4-nitrobenzaldehyde shows interesting molecular configurations, such as a small dihedral angle between benzene rings, indicating their planar nature and potential for various molecular interactions (Zhang et al., 2009).

Nitration Processes

  • 3-Bromo-4-nitrobenzaldehyde is involved in nitration reactions, as seen in the study of bromination of 2-nitrobenzaldehyde. These reactions are complex and can lead to various isomeric products, which are important for understanding the chemical behavior of nitrobenzaldehydes (Cummings & Söderberg, 2014).

Spectroscopic Analysis

  • Studies involving compounds like 4-chloro-3-nitrobenzaldehyde provide insights into the vibrational frequencies, infrared intensities, and Raman activities of such compounds. This is crucial for understanding the chemical and physical properties of derivatives of 3-Bromo-4-nitrobenzaldehyde (Karunakaran & Balachandran, 2012).

Radiochemical Synthesis

  • In radiochemistry, derivatives of 3-Bromo-4-nitrobenzaldehyde have been used in the synthesis of radiotracers, such as [F-18]fluoxetine, indicating its potential use in medical imaging and diagnostic applications (Das & Mukherjee, 1993).

Safety And Hazards

3-Bromo-4-nitrobenzaldehyde is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-bromo-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNHPTMSLSAAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396191
Record name 3-bromo-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-nitrobenzaldehyde

CAS RN

101682-68-2
Record name 3-bromo-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SM Parameshwaraiah, Z Xi, A Ravish, A Mohan… - Catalysts, 2023 - mdpi.com
… Acid hydrazide (1) (1 mmol) and 3-bromo-4-nitrobenzaldehyde (2) were refluxed in ethanol for 6 h. After completion of the reaction, the reaction mass was cooled, and ethanol was …
Number of citations: 4 www.mdpi.com
AVR Rao, MK Gurjar, KL Reddy, AS Rao - Chemical reviews, 1995 - ACS Publications
… The Ullmann reaction of IV-acetyl-L-tyrosine methyl ester with 3-bromo-4-nitrobenzaldehyde (46) at 110 C in the presence of NaHand CuBr-DMS complex provided the biaryl ether 47 in …
Number of citations: 297 pubs.acs.org
K Lv, A Wang, Z Tao, L Fu, H Liu, B Wang, C Ma… - European Journal of …, 2019 - Elsevier
… According to above general procedure, employing 3-bromo-4-nitrobenzaldehyde afforded compound 1i as a yellow solid (41% for two steps), mp: 150–152 C; HPLC purity: 98.9%, …
Number of citations: 12 www.sciencedirect.com
RA Hartz, VT Ahuja, SJ Nara, CMV Kumar… - Journal of Medicinal …, 2022 - ACS Publications
… The synthesis of quinazoline analogues 9–12 began with 3-bromo-4-nitrobenzaldehyde (34), which was prepared in two steps from commercially available starting materials according …
Number of citations: 8 pubs.acs.org
L Kumar, T Mahajan, DD Agarwal - Industrial & engineering …, 2012 - ACS Publications
… The reaction was completed in less than 4 h furnishing 3-bromo-4-nitrobenzaldehyde in 81% yield (Table 2, entry 6). This bromination method exhibits a high tolerance for the aldehyde …
Number of citations: 35 pubs.acs.org
I Opsenica, M Selaković, M Tot, T Verbić… - Journal of the Serbian …, 2021 - shd-pub.org.rs
Synthesis of novel aminoquinoline derivatives has been accomplished and their activity against malaria strains has been examined. The compounds showed moderate in vitro …
Number of citations: 1 shd-pub.org.rs
TŠ Srbljanović, OD Djaković, B Šolaja - scholar.archive.org
Revised 17 January 2021; Accepted 18 January 2021) Abstract: Synthesis of novel aminoquinoline derivatives has been accomplished and their activity against malaria strains has …
Number of citations: 0 scholar.archive.org
LS Starkey - 1996 - search.proquest.com
… their synthesis of K-13, Rama Rao,10d et al., obtained moderate yields in the Ullmann condensation of the more activated 3-bromo-4-nitrobenzaldehyde (24) and protected tyrosine. …
Number of citations: 0 search.proquest.com
AVR Rao - Pure and applied chemistry, 1998 - degruyter.com
… Earlier (Ref.9), we have demonstrated that the Ullmann reaction between N-acetyl-L-tyrosine methyl ester with 3-bromo-4-nitrobenzaldehyde at 1100 in presence of NaH as base …
Number of citations: 8 www.degruyter.com
AVR Rao, TK Chakraborty, KL Reddy, AS Rao - Tetrahedron letters, 1992 - Elsevier
A nitro group in the ortho -position of the aryl halide component facilitates Ullmann ether synthesis for the syntheses of all isodityrosine units present in wide variety of natural products, …
Number of citations: 46 www.sciencedirect.com

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